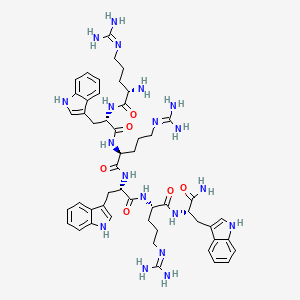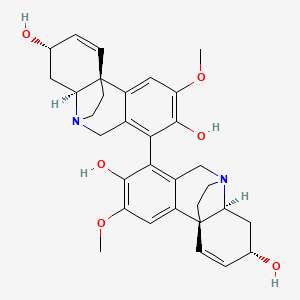
Myosin Light Chain Kinase Substrate (smooth muscle)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myosin Light Chain Kinase Substrate (smooth muscle) is a peptide substrate used to study the activity of Myosin Light Chain Kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction. This substrate is involved in the phosphorylation of the myosin regulatory light chain, which is essential for muscle contraction and various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Myosin Light Chain Kinase Substrate (smooth muscle) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Myosin Light Chain Kinase Substrate (smooth muscle) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.
Types of Reactions:
Phosphorylation: The primary reaction involving Myosin Light Chain Kinase Substrate (smooth muscle) is phosphorylation. Myosin Light Chain Kinase catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the substrate.
Dephosphorylation: Myosin Light Chain Phosphatase can remove the phosphate group from the phosphorylated substrate.
Common Reagents and Conditions:
Phosphorylation: Requires Myosin Light Chain Kinase, ATP, and calcium/calmodulin complex.
Dephosphorylation: Requires Myosin Light Chain Phosphatase.
Major Products:
Phosphorylation: The major product is the phosphorylated form of the Myosin Light Chain Kinase Substrate (smooth muscle).
Dephosphorylation: The major product is the dephosphorylated form of the substrate.
Aplicaciones Científicas De Investigación
Myosin Light Chain Kinase Substrate (smooth muscle) is widely used in scientific research to study the regulation of smooth muscle contraction and related cellular processes. Its applications include:
Biochemistry: Investigating the enzymatic activity of Myosin Light Chain Kinase and Myosin Light Chain Phosphatase.
Cell Biology: Studying the role of myosin phosphorylation in cell motility, division, and differentiation.
Medicine: Understanding the mechanisms of smooth muscle-related diseases such as hypertension and asthma.
Pharmacology: Screening for potential inhibitors or activators of Myosin Light Chain Kinase as therapeutic agents.
Mecanismo De Acción
Myosin Light Chain Kinase Substrate (smooth muscle) can be compared with other substrates used to study kinase activity, such as:
Non-muscle Myosin Light Chain Substrate: Used to study the activity of Myosin Light Chain Kinase in non-muscle cells.
Cardiac Myosin Light Chain Substrate: Used to study the activity of Myosin Light Chain Kinase in cardiac muscle cells.
Uniqueness:
Specificity: Myosin Light Chain Kinase Substrate (smooth muscle) is specifically designed to study the activity of Myosin Light Chain Kinase in smooth muscle cells, making it highly relevant for research in smooth muscle physiology.
Applications: Its use in studying smooth muscle contraction and related diseases sets it apart from substrates used in other muscle types.
Comparación Con Compuestos Similares
- Non-muscle Myosin Light Chain Substrate
- Cardiac Myosin Light Chain Substrate
Propiedades
Fórmula molecular |
C61H107N23O16 |
|---|---|
Peso molecular |
1418.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C61H107N23O16/c1-30(2)45(58(99)81-41(27-36-17-9-8-10-18-36)55(96)73-31(3)47(66)88)83-56(97)42(28-44(65)87)80-57(98)43(29-85)82-59(100)46(35(7)86)84-50(91)34(6)76-52(93)39(21-15-25-71-60(67)68)77-49(90)33(5)74-48(89)32(4)75-53(94)40(22-16-26-72-61(69)70)79-54(95)38(20-12-14-24-63)78-51(92)37(64)19-11-13-23-62/h8-10,17-18,30-35,37-43,45-46,85-86H,11-16,19-29,62-64H2,1-7H3,(H2,65,87)(H2,66,88)(H,73,96)(H,74,89)(H,75,94)(H,76,93)(H,77,90)(H,78,92)(H,79,95)(H,80,98)(H,81,99)(H,82,100)(H,83,97)(H,84,91)(H4,67,68,71)(H4,69,70,72)/t31-,32-,33-,34-,35+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |
Clave InChI |
TWTCXGLTJMBRBZ-UAIFBJMPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)

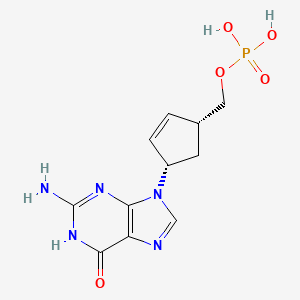
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
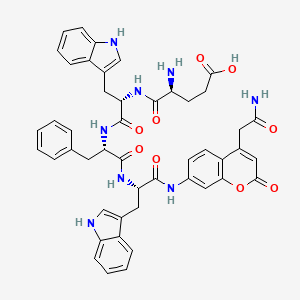
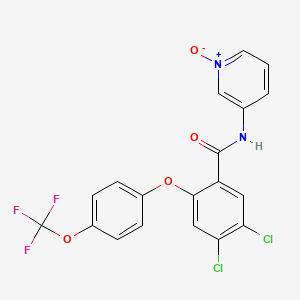
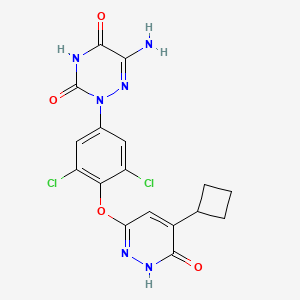
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)

![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
